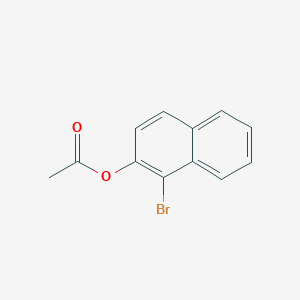

1-Bromonaphthalen-2-yl acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

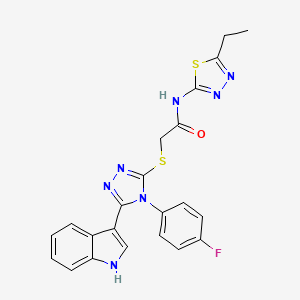

1-Bromonaphthalen-2-yl acetate is an organic compound that is commonly used in scientific research and industrial applications . It is a white to off-white crystalline powder.

Synthesis Analysis

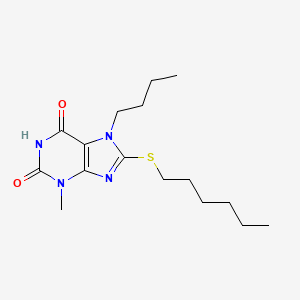

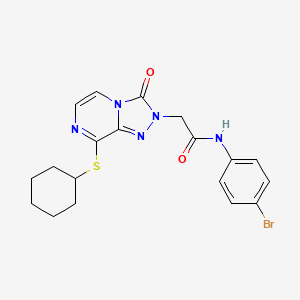

This compound can be synthesized by different methods, including the reaction of naphthalene with bromine in the presence of acetic acid or the reaction of 2-naphthol with phosphorus tribromide followed by reaction with acetic anhydride. A new series of 1-[ω-(bromophenoxy)alkyl]-uracil derivatives containing naphthalen-1-yl, naphthalen-2-yl, 1-bromonaphthalen-2-ylmethyl, benzyl, and anthracene-9-ylmethyl fragments in position 3 of uracil residue was synthesized .Molecular Structure Analysis

The molecular formula of this compound is C12H9BrO2 . It has a molecular weight of 265.1 g/mol .Chemical Reactions Analysis

This compound is commonly used as an intermediate in various chemical reactions, especially in the synthesis of other organic compounds. It is also used in the synthesis of a new series of 1-[ω-(bromophenoxy)alkyl]-uracil derivatives .Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Synthesis Techniques : 1-Bromonaphthalen-2-yl acetate has been synthesized using specific processes, such as the refluxing of 4-bromonaphthalen-1-ol with acetic acid in the presence of fused ZnCl2. This synthesis method forms the basis for further chemical reactions and evaluations (Sherekar, Kakade, & Padole, 2021).

Biological Activities : Compounds synthesized from this compound have demonstrated significant antimicrobial activities. This highlights its potential use in developing antimicrobial agents (Sherekar, Kakade, & Padole, 2021).

Chemical Properties and Reactions

Kinetic Studies : The kinetics of inclusion of halonaphthalenes with ß-cyclodextrin have been studied, providing insights into the behavior of 1-Bromonaphthalene in certain chemical environments. Such studies are crucial for understanding how these compounds interact in various chemical processes (Turro, Bolt, Kuroda, & Tabushi, 1982).

Reaction Mechanisms : Investigations into the Friedel–Crafts acetylation of 2-bromonaphthalene have provided valuable insights into the reaction mechanisms of related compounds, including this compound (Girdler, Gore, & Hoskins, 1966).

Applications in Material Science

Material Studies : Research has been conducted on the use of this compound derivatives in material sciences. For example, the study of tetrahydro-β-carboline derivatives, including 2-((1-Bromonaphthalen-2-yl)methyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole, for anticancer and chemopreventive activities offers potential applications in medicinal chemistry and pharmaceuticals (Zhang, Park, Kondratyuk, Pezzuto, & Sun, 2018).

Photophysical Properties : The time-resolved dissociation studies of bromonaphthalene ions, including 1-bromonaphthalene, provide important information on its photophysical properties, relevant for applications in optics and electronics (Gotkis, Naor, Laskin, Lifshitz, Faulk, & Dunbar, 1993).

Agricultural Applications

- Herbicidal Activity : The synthesis of 2-(Aryloxyacetyl)cyclohexane-1,3-diones, including derivatives of this compound, has shown promising results as herbicidal agents. This application in agriculture demonstrates the compound's versatility (Wang et al., 2016).

Mécanisme D'action

Target of Action

It is known that similar compounds have been studied as probable inhibitors of human cytomegalovirus (hcmv) replication .

Mode of Action

Related compounds have shown to inhibit the replication of hcmv, suggesting a potential antiviral activity .

Biochemical Pathways

Compounds with similar structures have been associated with the inhibition of viral replication pathways, particularly those of hcmv .

Analyse Biochimique

Biochemical Properties

The biochemical properties of 1-Bromonaphthalen-2-yl acetate are not well-studied. It is known that brominated compounds can participate in various biochemical reactions. They can interact with enzymes, proteins, and other biomolecules, often through covalent bonding or non-covalent interactions such as hydrogen bonding, van der Waals forces, and electrostatic interactions .

Cellular Effects

Brominated compounds can influence cell function in various ways, including impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Brominated compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound has a predicted boiling point of 363.1±25.0 °C and a predicted density of 1.494±0.06 g/cm3 .

Metabolic Pathways

Brominated compounds can be involved in various metabolic pathways, interacting with enzymes or cofactors, and potentially affecting metabolic flux or metabolite levels .

Propriétés

IUPAC Name |

(1-bromonaphthalen-2-yl) acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrO2/c1-8(14)15-11-7-6-9-4-2-3-5-10(9)12(11)13/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KANGGDZPWPJYSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C2=CC=CC=C2C=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2565412.png)

![1-chloro-N-(4-isopropylphenyl)naphtho[2,1-b]thiophene-2-carboxamide](/img/structure/B2565415.png)

![N-(3-fluorophenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2565422.png)

![N-(4-ethoxyphenethyl)-3-(4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/no-structure.png)

![4-Morpholino-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate](/img/structure/B2565430.png)